molecular formula C21H17FN4O2 B2575614 2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide CAS No. 1260939-63-6

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide

Cat. No. B2575614
CAS RN: 1260939-63-6
M. Wt: 376.391
InChI Key: PEQCXRURKNRZLR-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains several functional groups, including a fluorophenyl group, an oxadiazole ring, a pyrrole ring, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound were not found, fluorophenyl-isoxazole derivatives have been synthesized and evaluated for anticancer properties . The synthesis of similar compounds often involves reactions such as nucleophilic substitution and cyclization .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as crystallography and spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, 4-Fluorophenylacetonitrile has a molecular weight of 135.14, and its physical form is solid .

Scientific Research Applications

Safety and Hazards

Safety data sheets for similar compounds indicate that they can cause skin and eye irritation and may cause respiratory irritation .

Future Directions

While specific future directions for this compound were not found, there is ongoing research into the development of new methods for the synthesis of organofluorine compounds, which are among the most urgent tasks of modern organic and medicinal chemistry .

properties

IUPAC Name

2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O2/c1-25(17-6-3-2-4-7-17)19(27)14-26-13-5-8-18(26)21-23-20(24-28-21)15-9-11-16(22)12-10-15/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQCXRURKNRZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-methyl-N-phenylacetamide

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